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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Salicylic Acid-Based
Polymers
Salicylic acid (SA), the active metabolite of aspirin, is a cornerstone non-steroidal anti-

inflammatory drug (NSAID) with well-documented therapeutic effects. However, its systemic

administration can lead to gastrointestinal side effects, and its short biological half-life

necessitates frequent dosing. The integration of salicylic acid into a polymer backbone to form

a "poly(anhydride-ester)" creates a novel biomaterial that addresses these limitations.[1][2] This

strategy transforms the drug itself into a biodegradable polymer, where the therapeutic agent is

an integral part of the material's structure.[3]

The degradation of these polymers occurs via hydrolysis of anhydride and ester bonds,

releasing salicylic acid in a controlled, sustained manner directly at the site of application.[4][5]

This localized delivery minimizes systemic exposure and associated side effects while

maintaining a therapeutic concentration for an extended period. Succinyldisalicylic acid
emerges as a key monomer in this field, enabling the synthesis of polymers with high salicylic
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acid loading, tunable degradation rates, and favorable biocompatibility.[3][6] These materials

can be fabricated into various forms, such as microspheres, films, or injectable gels, making

them highly versatile for applications in drug delivery, tissue engineering, and medical device

coatings.[3][7]

Synthesis and Characterization of
Poly(succinyldisalicylic acid)
The development of these biomaterials is a two-stage process: first, the synthesis of the diacid

monomer, succinyldisalicylic acid (SDSA), and second, its polymerization into a high-

molecular-weight poly(anhydride-ester).

Stage 1: Synthesis of Succinyldisalicylic Acid (SDSA)
Monomer
The SDSA monomer is synthesized by reacting two equivalents of salicylic acid with one

equivalent of succinic anhydride. This reaction forms ester linkages, creating a new

dicarboxylic acid molecule.

Causality Behind Experimental Choices:

Reaction Solvent: A high-boiling, non-reactive solvent like pyridine or a similar tertiary amine

is often used not only to dissolve the reactants but also to act as a catalyst and scavenger

for any acidic byproducts.

Inert Atmosphere: The reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or

argon) to prevent premature hydrolysis of the anhydride reactant and any anhydride

intermediates that may form.

Stage 2: Melt Polycondensation of SDSA to form
P(SDSA)
Melt polycondensation is a robust and solvent-free method for synthesizing high-molecular-

weight polyanhydrides.[8][9] The SDSA monomer is first acetylated with acetic anhydride to

form a more reactive prepolymer. This prepolymer is then heated under a high vacuum to drive

the polymerization reaction by removing the acetic anhydride byproduct.
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Causality Behind Experimental Choices:

Acetylation: Converting the carboxylic acid groups of the SDSA monomer to mixed

anhydrides with acetic acid increases their reactivity. This allows the polymerization to

proceed at lower temperatures, minimizing the risk of thermal degradation.

High Vacuum & High Temperature: The combination of high temperature (typically 150-

180°C) and high vacuum is critical. It provides the energy needed for the condensation

reaction and efficiently removes the acetic anhydride byproduct, which, according to Le

Chatelier's principle, drives the equilibrium toward the formation of high-molecular-weight

polymer chains.[10]
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Physicochemical Characterization
Thorough characterization is essential to ensure the synthesized polymer meets the required

specifications for its intended application.

Protocol: Polymer Characterization

Structure Verification (FTIR & ¹H NMR):

FTIR Spectroscopy: Acquire spectra of the SDSA monomer and the final P(SDSA)

polymer. Confirm the formation of the polymer by observing the characteristic anhydride

carbonyl peaks (around 1790 cm⁻¹ and 1740 cm⁻¹) and the ester carbonyl peak (around

1765 cm⁻¹), alongside the disappearance of the broad hydroxyl (-OH) peak from the

salicylic acid precursor.

¹H NMR Spectroscopy: Dissolve samples in a suitable deuterated solvent (e.g., CDCl₃).

Verify the structure of the monomer and confirm polymerization by observing shifts in the

aromatic and aliphatic protons. The integration of peak areas should correspond to the

expected proton ratios.

Molecular Weight Determination (GPC):

Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

Perform Gel Permeation Chromatography (GPC) using polystyrene standards for

calibration.

Determine the number-average molecular weight (Mn), weight-average molecular weight

(Mw), and polydispersity index (PDI = Mw/Mn). A higher molecular weight generally

correlates with slower degradation and better mechanical properties.

Thermal Properties (DSC):

Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature

(Tg). The Tg is critical as it influences the polymer's mechanical properties and

processability.[3] Salicylic acid-based polymers are typically amorphous and exhibit a Tg in

the range of 27-38°C, which is suitable for many biomedical applications.[3][11]
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Property Typical Value Significance

Appearance Off-white to light yellow solid Purity indicator

¹H NMR
Peaks consistent with polymer

structure
Confirms chemical identity

FTIR Peaks (cm⁻¹)
~1790, ~1740 (anhydride

C=O), ~1765 (ester C=O)
Confirms functional groups

Weight-Avg. MW (Mw) 10,000 - 30,000 Da
Influences degradation rate &

mechanical strength

Polydispersity (PDI) 1.5 - 2.5
Indicates breadth of molecular

weight distribution

Glass Transition (Tg) 27 - 38 °C[3]
Defines transition from rigid to

rubbery state

Table 1: Expected Physicochemical Properties of P(SDSA).

Application Protocol: Formulation of Drug-Loaded
P(SDSA) Microspheres
Microspheres are a common formulation for creating injectable, controlled-release drug delivery

systems.[12][13] The oil-in-water (o/w) solvent evaporation method is a widely used and

reproducible technique for encapsulating therapeutic agents within polyanhydride matrices.[14]

[15]
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Detailed Step-by-Step Protocol:
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Prepare the Organic (Oil) Phase: Dissolve 100 mg of P(SDSA) and 10 mg of the model drug

(e.g., a hydrophobic small molecule) in 2 mL of dichloromethane (DCM). Ensure complete

dissolution by vortexing.

Expert Insight: DCM is chosen for its high volatility and ability to dissolve a wide range of

polyanhydrides and hydrophobic drugs. The polymer concentration will influence the final

particle size.

Prepare the Aqueous (Water) Phase: Prepare a 1% (w/v) solution of poly(vinyl alcohol)

(PVA) in 100 mL of deionized water.

Expert Insight: PVA acts as a surfactant, stabilizing the oil droplets during emulsification

and preventing their coalescence, which is crucial for controlling the size and uniformity of

the final microspheres.

Emulsification: Add the organic phase dropwise to the aqueous phase while homogenizing at

high speed (e.g., 8,000-10,000 rpm) for 2-3 minutes. This will form a stable oil-in-water

emulsion.

Expert Insight: The homogenization speed and time are critical parameters. Higher speeds

generally result in smaller, more uniform microspheres.

Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed

(e.g., 400-500 rpm) at room temperature for 4-6 hours. This allows the DCM to evaporate,

causing the polymer to precipitate and solidify into microspheres.

Collection and Washing: Collect the hardened microspheres by centrifugation (e.g., 10,000 x

g for 15 minutes). Discard the supernatant and resuspend the microspheres in deionized

water. Repeat this washing step three times to remove residual PVA.

Trustworthiness: This washing step is a critical quality control measure. Residual

surfactant can affect the surface properties, biocompatibility, and release kinetics of the

microspheres.

Lyophilization: Freeze the washed microsphere suspension (e.g., at -80°C) and then

lyophilize (freeze-dry) for 48 hours to obtain a dry, free-flowing powder. Store the final

product in a desiccator at 4°C.
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Performance Evaluation: In Vitro Degradation and
Release
The primary function of this biomaterial is to degrade in a controlled manner while releasing its

therapeutic payload. An in vitro study is a fundamental step to validate this performance.

Protocol: In Vitro Release Study

Setup: Accurately weigh 10-15 mg of drug-loaded microspheres and suspend them in 10 mL

of phosphate-buffered saline (PBS, pH 7.4) in a sealed tube.

Expert Insight: pH 7.4 is used to simulate physiological conditions. The degradation of

polyanhydrides is pH-dependent, with faster hydrolysis occurring at more alkaline pH

values.[6]

Incubation: Place the tubes in an orbital shaking incubator maintained at 37°C.

Sampling: At predetermined time points (e.g., 1, 6, 12, 24 hours, and then daily), centrifuge

the tubes (5,000 x g for 10 minutes). Carefully collect the entire supernatant and replace it

with 10 mL of fresh, pre-warmed PBS.

Trustworthiness: Complete replacement of the buffer ensures "sink conditions," where the

concentration of the released drug in the medium is kept low. This prevents the drug

concentration from reaching saturation, which could artificially slow down the release rate.

Analysis: Analyze the concentration of salicylic acid and the encapsulated model drug in the

collected supernatants using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Data Presentation: Plot the cumulative percentage of released drug and salicylic acid versus

time. Polyanhydrides are known for their surface-eroding characteristics, which often result

in a near-linear (zero-order) release profile after an initial burst.[16][17]
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Time Point Cumulative SA Release (%)
Cumulative Drug Release
(%)

1 Day 15.2 ± 1.8 20.5 ± 2.1

3 Days 31.5 ± 2.5 38.1 ± 2.9

7 Days 55.8 ± 3.1 62.4 ± 3.5

14 Days 82.1 ± 4.0 85.3 ± 4.2

21 Days 95.6 ± 3.8 96.8 ± 3.9

Table 2: Representative In Vitro Release Profile from P(SDSA) Microspheres in PBS (pH 7.4)

at 37°C. (Note: Data are hypothetical for illustrative purposes).

Biocompatibility and Mechanism of Action
Succinyldisalicylic acid-based polymers are generally considered biocompatible.[5][18] Their

degradation products are salicylic acid and succinic acid, both of which are natural metabolites

that are readily processed by the body.[19] The released salicylic acid exerts its anti-

inflammatory effect locally, which can be particularly beneficial for reducing the foreign body

response to an implanted biomaterial.[4][20] In some applications, such as diabetic wound

healing, these materials have been shown to promote tissue repair by reducing inflammation

and oxidative stress.[21]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b1215969/docs?utm_src=pdf-body#application-notes-protocols-development-of-succinyldisalicylic-acid-based-biomaterials
https://pubmed.ncbi.nlm.nih.gov/24517727/
https://www.researchgate.net/publication/260148443_Cross-Linked_Biodegradable_Cytocompatible_Salicylic_Acid_Based_Polyesters_for_Localized_Sustained_Delivery_of_Salicylic_Acid_An_In_Vitro_Study
https://pubmed.ncbi.nlm.nih.gov/12384316/
https://pubmed.ncbi.nlm.nih.gov/16777217/
https://www.researchgate.net/publication/271534493_Long-Term_Sustained_Release_of_Salicylic_Acid_from_Cross-Linked_Biodegradable_Polyester_Induces_a_Reduced_Foreign_Body_Response_in_Mice
https://pubmed.ncbi.nlm.nih.gov/38461474/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


P(SDSA) Biomaterial
(e.g., Microsphere)

Hydrolytic Degradation
(Surface Erosion)

Salicylic Acid (SA)
Release

Succinic Acid
Release

Local Anti-Inflammatory
Effect (e.g., COX Inhibition)

Cellular Metabolism
(Krebs Cycle)

Reduced Foreign
Body Response

Click to download full resolution via product page

References
Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and Characterization of Salicylic Acid-

Based Poly(Anhydride-Ester) Copolymers. Journal of Bioactive and Compatible Polymers,

21(2), 123–133. [Link]

Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic

acid-derived poly(anhydride-esters). Biomaterials, 21(19), 1941-1946. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b1215969/docs?utm_src=pdf-body-img#application-notes-protocols-development-of-succinyldisalicylic-acid-based-biomaterials
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3744112/
https://pubmed.ncbi.nlm.nih.gov/10966033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and Characterization of Salicylic Acid-

Based Poly(Anhydride-Ester) Copolymers. PubMed, 21(2), 123-133. [Link]

Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic

acid-derived poly(anhydride-esters). Biomaterials. [Link]

Bindschaedler, C., Leong, K., Mathiowitz, E., & Langer, R. (1988). Polyanhydride

microsphere formulation by solvent extraction. Journal of Pharmaceutical Sciences, 77(8),

696-698. [Link]

Li, W., et al. (2020). Fabrication of Multi-Layered Microspheres Based on Phase Separation

for Drug Delivery. Micromachines, 11(11), 1024. [Link]

Reed, S. C., et al. (2005). Biodegradation of poly(anhydride-esters) into non-steroidal anti-

inflammatory drugs and their effect on Pseudomonas aeruginosa biofilms in vitro and on the

foreign-body response in vivo. Journal of Biomedical Materials Research Part A, 73(1), 74-

84. [Link]

Cai, Q., Zhu, K. J., & Zhang, J. (2005). Salicylic Acid and PEG-Contained Polyanhydrides:

Synthesis, Characterization, and In Vitro Salicylic Acid Release. Drug Delivery, 12(2), 97-

102. [Link]

Li, Y., et al. (2009). Preparation and characterization of protein-loaded polyanhydride

microspheres. Journal of Materials Science: Materials in Medicine, 20(11), 2377-2384. [Link]

Kumar, N., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4969-4993.

[Link]

Gopinathan, J., et al. (2003). In Vitro/In Vivo Comparison of Drug Release and Polymer

Erosion from Biodegradable P(FAD-SA) Polyanhydrides—A Noninvasive Approach by the

Combined Use of Electron Paramagnetic Resonance Spectroscopy and Nuclear Magnetic

Resonance Imaging. Pharmaceutical Research, 20(1), 109-117. [Link]

Mathiowitz, E., et al. (1990). Morphology of polyanhydride microsphere delivery systems.

Journal of Scanning Microscopy, 4(2), 329-340. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23956492/
https://www.sciencedirect.com/science/article/abs/pii/S014296120000101X
https://pubmed.ncbi.nlm.nih.gov/3210080/
https://www.mdpi.com/2072-666X/11/11/1024
https://pubmed.ncbi.nlm.nih.gov/15739268/
https://www.tandfonline.com/doi/full/10.1080/10717540490446107
https://pubmed.ncbi.nlm.nih.gov/19424777/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782485/
https://link.springer.com/article/10.1023/A:1022246401940
https://www.semanticscholar.org/paper/Morphology-of-polyanhydride-microsphere-delivery-Mathiowitz-Jacob/a200e0b3c67512d7c001851e3914a872658826d4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mathiowitz, E., & Langer, R. (1992). Polyanhydride Microspheres As Drug Delivery Systems.

In Microcapsules and Nanoparticles in Medicine and Pharmacy. CRC Press. [Link]

Dasgupta, S., et al. (2014). Cross-linked, biodegradable, cytocompatible salicylic acid based

polyesters for localized, sustained delivery of salicylic acid: an in vitro study.

Biomacromolecules, 15(4), 1435-1445. [Link]

Dasgupta, S., et al. (2015). Long-Term Sustained Release of Salicylic Acid from Cross-

Linked Biodegradable Polyester Induces a Reduced Foreign Body Response in Mice.

Biomacromolecules, 16(2), 566-577. [Link]

Jain, R., et al. (2002). Toxicity, biodegradation and elimination of polyanhydrides. Advanced

Drug Delivery Reviews, 54(7), 933-961. [Link]

Kumar, N., et al. (2022). Polyanhydride Chemistry. ACS Publications, 23(12), 4969-4993.

[Link]

Dasgupta, S., et al. (2014). Cross-Linked, Biodegradable, Cytocompatible Salicylic Acid

Based Polyesters for Localized, Sustained Delivery of Salicylic Acid: An In Vitro Study.

ResearchGate. [Link]

Wang, J., et al. (2024). Bioactive poly(salicylic acid)-poly(citric acid) scaffolds improve

diabetic wound repair via regulating HIF-1α, Nrf2 and macrophage. Journal of Biomedical

Materials Research Part A, 112(7), 1149-1163. [Link]

Pradhan, L., & Singh, J. (2010). Salicylic acid-based pH-sensitive hydrogels as potential oral

insulin delivery systems. Journal of Drug Targeting, 18(10), 785-793. [Link]

Anastas, P. T., & Warner, J. C. (2021). Synthesis of azo compounds containing salicylic acid

and its derivatives. Chemical Review and Letters, 4(1), 1-10. [Link]

Atta, S., et al. (2014). Degradable Polymers and Nanoparticles Built from Salicylic Acid.

Journal of Nanoscience and Nanotechnology, 14(1), 849-857. [Link]

Snyder, S., Cao, Y., & Uhrich, K. (2019). Extrudable salicylic acid-based poly(anhydride-

esters) for injectable drug releasing applications. Journal of Bioactive and Compatible

Polymers, 34(3), 263-275. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.taylorfrancis.com/chapters/edit/10.1201/9780429282287-6/polyanhydride-microspheres-drug-delivery-systems-edith-mathiowitz-robert-langer
https://pubmed.ncbi.nlm.nih.gov/24517727/
https://www.researchgate.net/publication/271217702_Long-Term_Sustained_Release_of_Salicylic_Acid_from_Cross-Linked_Biodegradable_Polyester_Induces_a_Reduced_Foreign_Body_Response_in_Mice
https://pubmed.ncbi.nlm.nih.gov/12384310/
https://pubs.acs.org/doi/10.1021/acs.biomac.2c01180
https://www.researchgate.net/publication/259174095_Cross-Linked_Biodegradable_Cytocompatible_Salicylic_Acid_Based_Polyesters_for_Localized_Sustained_Delivery_of_Salicylic_Acid_An_In_Vitro_Study
https://pubmed.ncbi.nlm.nih.gov/38461474/
https://pubmed.ncbi.nlm.nih.gov/20681781/
https://chemrevlett.com/article_140026.html
https://pubmed.ncbi.nlm.nih.gov/24730279/
https://www.semanticscholar.org/paper/Extrudable-salicylic-acid-based-poly(anhydride-esters)-Snyder-Cao/49013098d5c219602e1a3b11586940801a2f605f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jiang, Y., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of

Reaction Conditions. Processes, 9(3), 411. [Link]

Shagdarova, B., et al. (2022). Succinyl Chitosan-Colistin Conjugates as Promising Drug

Delivery Systems. Pharmaceutics, 14(11), 2499. [Link]

Dr. Betts. (2020, September 21). Synthesis of Salicylic acid - Heating Under Reflux Lab

Techniques Organic Lab experiment [Video]. YouTube. [Link]

Sadykov, V. A., et al. (1999). Method of synthesis of salicylic acid.

Yalpani, M., & Rattray, J. B. (1993). Biosynthesis and metabolism of salicylic acid.

Phytochemistry, 33(4), 4076-4079. [Link]

Random Experiments International. (2016, January 21). How to make Acetylsalicylic acid

[Video]. YouTube. [Link]

Wang, Z., et al. (2004). Direct synthesis of poly(D,L-lactic acid) by melt polycondensation

and its application in drug delivery. Journal of Applied Polymer Science, 91(4), 2143-2150.

[Link]

Arrington, A. S., et al. (2022). Melt polycondensation of carboxytelechelic polyethylene for

the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 13(21),

3135-3144. [Link]

Nikolau, B. J., & Perera, M. A. D. (2018). Kinetics and Modeling of Melt Polycondensation for

Synthesis of Poly[(butylene succinate)-co-(butylene terephthalate)], 1 - Esterification.

Macromolecular Reaction Engineering, 12(4), 1800013. [Link]

Jiang, M., et al. (2019). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various

dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 10(4), 459-

469. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.mdpi.com/2227-9717/9/3/411
https://www.researchgate.net/publication/365611107_Succinyl_Chitosan-Colistin_Conjugates_as_Promising_Drug_Delivery_Systems
https://www.youtube.com/watch?v=F524zG-PYpY
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7123985/
https://www.youtube.com/watch?v=F524zG-PYpY
https://www.researchgate.net/publication/229676751_Direct_synthesis_of_polyDL-lactic_acid_by_melt_polycondensation_and_its_application_in_drug_delivery
https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00388a
https://www.researchgate.net/publication/324905335_Kinetics_and_Modeling_of_Melt_Polycondensation_for_Synthesis_of_Polybutylene_succinate-co-butylene_terephthalate_1-_Esterification
https://pubs.rsc.org/en/content/articlehtml/2019/py/c8py01524a
https://www.benchchem.com/product/b1215969?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers
- PMC [pmc.ncbi.nlm.nih.gov]

4. Biodegradation of poly(anhydride-esters) into non-steroidal anti-inflammatory drugs and
their effect on Pseudomonas aeruginosa biofilms in vitro and on the foreign-body response in
vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Cross-linked, biodegradable, cytocompatible salicylic acid based polyesters for localized,
sustained delivery of salicylic acid: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

6. tandfonline.com [tandfonline.com]

7. Extrudable salicylic acid-based poly(anhydride-esters) for injectable drug releasing
applications | Semantic Scholar [semanticscholar.org]

8. researchgate.net [researchgate.net]

9. pubs.rsc.org [pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester)
Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Preparation and characterization of protein-loaded polyanhydride microspheres -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. taylorfrancis.com [taylorfrancis.com]

14. mdpi.com [mdpi.com]

15. Morphology of polyanhydride microsphere delivery systems. | Semantic Scholar
[semanticscholar.org]

16. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. researchgate.net [researchgate.net]

19. Toxicity, biodegradation and elimination of polyanhydrides - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10941915/
https://pubmed.ncbi.nlm.nih.gov/10941915/
https://www.researchgate.net/publication/12378670_Synthesis_and_degradation_characteristics_of_salicylic_acid-derived_polyanhydride-esters
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744112/
https://pubmed.ncbi.nlm.nih.gov/16777217/
https://pubmed.ncbi.nlm.nih.gov/16777217/
https://pubmed.ncbi.nlm.nih.gov/16777217/
https://pubmed.ncbi.nlm.nih.gov/24517727/
https://pubmed.ncbi.nlm.nih.gov/24517727/
https://www.tandfonline.com/doi/abs/10.1080/10717540490446107
https://www.semanticscholar.org/paper/Extrudable-salicylic-acid-based-for-injectable-drug-Snyder-Cao/43808e63051769963340e9404a806902b37bc38c
https://www.semanticscholar.org/paper/Extrudable-salicylic-acid-based-for-injectable-drug-Snyder-Cao/43808e63051769963340e9404a806902b37bc38c
https://www.researchgate.net/publication/230064155_Direct_synthesis_of_polyDL-lactic_acid_by_melt_polycondensation_and_its_application_in_drug_delivery
https://pubs.rsc.org/en/content/getauthorversionpdf/d2py00394e
https://www.researchgate.net/publication/243886467_Kinetics_and_Modeling_of_Melt_Polycondensation_for_Synthesis_of_Polybutylene_succinate-co-butylene_terephthalate_1_-_Esterification
https://pubmed.ncbi.nlm.nih.gov/23956492/
https://pubmed.ncbi.nlm.nih.gov/23956492/
https://pubmed.ncbi.nlm.nih.gov/19424777/
https://pubmed.ncbi.nlm.nih.gov/19424777/
https://www.taylorfrancis.com/chapters/edit/10.1201/9780429282287-6/polyanhydride-microspheres-drug-delivery-systems-edith-mathiowitz-robert-langer
https://www.mdpi.com/2072-666X/12/6/723
https://www.semanticscholar.org/paper/Morphology-of-polyanhydride-microsphere-delivery-Mathiowitz-Kline/d69b30053e1577c36c1c7392d9dbf2b01ab927ca
https://www.semanticscholar.org/paper/Morphology-of-polyanhydride-microsphere-delivery-Mathiowitz-Kline/d69b30053e1577c36c1c7392d9dbf2b01ab927ca
https://pmc.ncbi.nlm.nih.gov/articles/PMC9748945/
https://pubs.acs.org/doi/10.1021/acs.biomac.2c01180
https://www.researchgate.net/publication/260148443_Cross-Linked_Biodegradable_Cytocompatible_Salicylic_Acid_Based_Polyesters_for_Localized_Sustained_Delivery_of_Salicylic_Acid_An_In_Vitro_Study
https://pubmed.ncbi.nlm.nih.gov/12384316/
https://pubmed.ncbi.nlm.nih.gov/12384316/
https://www.researchgate.net/publication/271534493_Long-Term_Sustained_Release_of_Salicylic_Acid_from_Cross-Linked_Biodegradable_Polyester_Induces_a_Reduced_Foreign_Body_Response_in_Mice
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Bioactive poly(salicylic acid)-poly(citric acid) scaffolds improve diabetic wound repair via
regulating HIF-1α, Nrf2 and macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Development of
Succinyldisalicylic Acid-Based Biomaterials]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215969/docs#application-notes-protocols-
development-of-succinyldisalicylic-acid-based-biomaterials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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